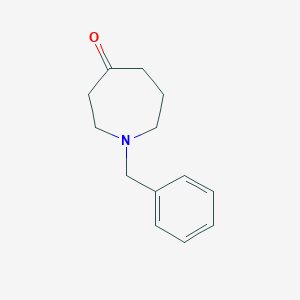
5-Benzyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
La 5-benzyl-1,3-thiazol-2-amine est un composé organique appartenant à la classe des thiazoles 2,5-disubstitués. Les thiazoles sont des composés hétérocycliques contenant un cycle à cinq chaînons avec un atome de soufre et un atome d'azote. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines, y compris la chimie médicinale .
Applications De Recherche Scientifique
5-benzyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mécanisme D'action
Target of Action
The primary targets of 5-Benzyl-1,3-thiazol-2-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cellular processes such as cell division, gene expression, and metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its targets, it is likely that it could influence cellular processes such as cell division, gene expression, and metabolism .
Action Environment
Like all chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
5-Benzyl-1,3-thiazol-2-amine has been found to interact with certain enzymes and proteins. For instance, it has been shown to interact with the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha
Cellular Effects
Thiazoles, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is known to interact with the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-benzyl-1,3-thiazol-2-amine implique généralement la réaction du bromure de benzyle avec la thiourée en conditions basiques pour former le cycle thiazole. La réaction est effectuée dans un solvant tel que l'éthanol, et le mélange est chauffé à reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. La purification est réalisée par des techniques de cristallisation ou de distillation à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 5-benzyl-1,3-thiazol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en dérivés dihydrothiazole.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire aux positions du benzyle ou du cycle thiazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle, les chlorures d'acyle et les amines sont employés en conditions basiques ou acides.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydrothiazole.
Substitution : Divers dérivés thiazoliques substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Enquête comme agent thérapeutique potentiel pour diverses maladies.
Industrie : Utilisé dans le développement d'agrochimiques et de sensibilisateurs photographiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut se lier à des enzymes ou à des récepteurs, inhibant leur activité. Le composé peut également interférer avec les voies cellulaires, entraînant des effets tels que l'arrêt du cycle cellulaire ou l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
2-aminothiazole : Un dérivé thiazolique plus simple avec des activités biologiques similaires.
5-benzyl-1,3-thiazol-4-amine : Un autre thiazole substitué par un benzyle avec des applications thérapeutiques potentielles.
Unicité
La 5-benzyl-1,3-thiazol-2-amine est unique en raison de son motif de substitution spécifique, qui peut influencer son activité biologique et sa réactivité chimique. La présence du groupe benzyle en position 5 et du groupe amino en position 2 confère des propriétés distinctes par rapport aux autres dérivés thiazoliques .
Propriétés
IUPAC Name |
5-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIMLXBJUVLMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351128 | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121952-97-4 | |
| Record name | 5-Benzyl-1,3-thiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121952974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYL-1,3-THIAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LHQ4O8WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)

